N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide
Description
N-[3-(3-Fluorophenyl)-2-(2-Oxoimidazolidin-1-yl)propyl]-2-methylbenzamide is a synthetic small molecule characterized by three key structural motifs:
2-Methylbenzamide core: A substituted benzamide group, common in agrochemicals and pharmaceuticals.
3-Fluorophenyl substituent: A fluorine atom at the meta position of a phenyl ring, often enhancing metabolic stability and binding affinity.
2-Oxoimidazolidin-1-yl group: A five-membered heterocyclic ring with a ketone oxygen, contributing to hydrogen-bonding interactions.
The compound’s propyl chain links the benzamide nitrogen to the 3-fluorophenyl and imidazolidinone groups, creating a conformationally flexible scaffold.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-2-3-8-18(14)19(25)23-13-17(24-10-9-22-20(24)26)12-15-6-4-7-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYJFFMNZUUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Benzamide Core : Shared with mepronil and compound, this group is critical for pesticidal activity (e.g., mepronil’s fungicidal use) .
- Heterocyclic Moieties: The target’s 2-oxoimidazolidin-1-yl group distinguishes it from DDU86439’s indazole and ’s imidazole. Imidazolidinones are known for hydrogen-bonding interactions, which may influence target binding or solubility .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The 2-oxoimidazolidin-1-yl group (target compound) provides two hydrogen-bond acceptors (N–H and C=O), unlike mepronil’s ether or DDU86439’s acetamide. This could enhance solubility or protein interactions .
- Lipophilicity : Fluorophenyl and methyl groups increase logP values, suggesting moderate to high lipophilicity, favorable for crossing biological barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
